2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H13NO4 and its molecular weight is 307.305. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Cascade Reactions for Indenodihydropyridine and Indenopyridine Compounds : A study developed an environmentally friendly route for synthesizing diverse indenodihydropyridines via cascade reactions involving 1,1-eneamines and benzylidene-1H-indene-1,3(2H)-diones. These reactions have features such as mild temperature and high yields, suggesting potential biological applications of the products (Luo et al., 2019).
Three-Component Condensation Reactions : Another research focused on synthesizing functionalized indeno[1,2-b]chromene derivatives via condensation of 1H-indene-1,3(2H)dione, highlighting the influences of benzaldehyde derivatives on the yield of the product. The study also provided insights into potential structural similarities to naturally occurring compounds (Sadeghi et al., 2015).
Polyfunctional Fused Heterocyclic Compounds : Research on the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with various compounds has led to the formation of polyfunctional fused heterocyclic compounds. The study underscores the importance of these reactions in synthesizing structurally diverse compounds (Hassaneen et al., 2003).
Photophysical and Electrochemical Applications
Push-Pull Chromophores : A study on push-pull chromophores involving derivatives of 1H-indene-1,3(2H)-dione revealed insights into their planarity and potential applications in photophysical processes (Bogdanov et al., 2019).
D-π-A 1,4-Dihydropyridine Derivatives : Research into D-π-A 1,4-dihydropyridine derivatives, which include the 2-methylene-1H-indene-1,3(2H)-dione unit, showed varying stimulus-responsive fluorescent properties. These findings have implications in fields like cell imaging (Lei et al., 2016).
Mechanism of Action
Target of action
The compound contains a benzodioxole group, which is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Benzodioxole derivatives have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and analgesic effects . The specific targets of this compound would need to be determined through experimental studies.
Result of action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce cell cycle arrest or apoptosis in cancer cells .
Future Directions
The future directions for research on related compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The specific future directions for “2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione” are not available in the retrieved papers.
Properties
IUPAC Name |
2-[N-(1,3-benzodioxol-5-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-10(19-11-6-7-14-15(8-11)23-9-22-14)16-17(20)12-4-2-3-5-13(12)18(16)21/h2-8,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRBPZRLUISBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OCO2)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.